molecular formula C22H15ClO3 B11163384 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one

7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one

Cat. No.: B11163384
M. Wt: 362.8 g/mol
InChI Key: ABVSHEOTKYIFPX-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under reflux conditions, resulting in the formation of the desired chromen-2-one derivative .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • 4-Chlorophenyl methoxy acetic acid
  • 4-Chloroacetophenone

Comparison: 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H15ClO3

Molecular Weight

362.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H15ClO3/c23-17-8-6-15(7-9-17)14-25-18-10-11-19-20(16-4-2-1-3-5-16)13-22(24)26-21(19)12-18/h1-13H,14H2

InChI Key

ABVSHEOTKYIFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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